![molecular formula C18H26N4O4S B270527 N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)
N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide, also known as DMSO, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide is not fully understood. It is known to inhibit the activity of various enzymes by binding to their active sites. This compound has also been shown to modulate cellular signaling pathways by affecting the activity of various kinases and phosphatases.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. This compound has also been shown to modulate the immune system by affecting the activity of various immune cells, including T cells and macrophages. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and has been shown to have a range of biochemical and physiological effects. This compound is also a versatile solvent and can be used for poorly soluble compounds in drug discovery. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations and may affect the activity of some enzymes at low concentrations. In addition, this compound has a strong odor and can be difficult to handle.
将来の方向性
There are several future directions for the use of N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide in scientific research. One direction is the development of more potent and selective inhibitors of enzymes using this compound as a scaffold. Another direction is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound may be useful in the development of new drugs for the treatment of cancer and other diseases.
合成法
N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide is synthesized by reacting 2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with N,N-dimethylpiperazine-1-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and cellular signaling pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, cyclooxygenase, and acetylcholinesterase. This compound has also been used as a solvent for poorly soluble compounds in drug discovery. In cellular signaling pathways, this compound has been shown to modulate the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
特性
分子式 |
C18H26N4O4S |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
N,N-dimethyl-4-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O4S/c1-14-6-7-15(22-8-4-5-17(22)23)13-16(14)27(25,26)21-11-9-20(10-12-21)18(24)19(2)3/h6-7,13H,4-5,8-12H2,1-3H3 |
InChIキー |
OWXPZJCETALHIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)N3CCN(CC3)C(=O)N(C)C |
正規SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)N3CCN(CC3)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



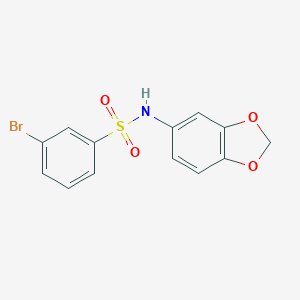
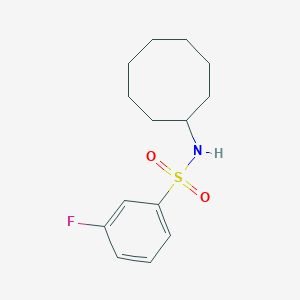
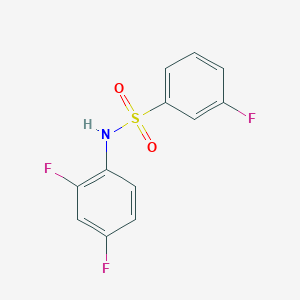
![Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270464.png)
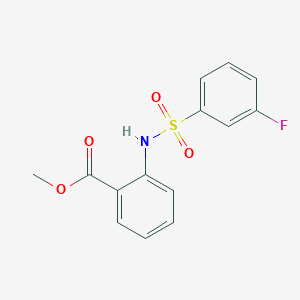
![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)
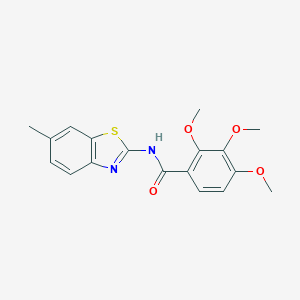
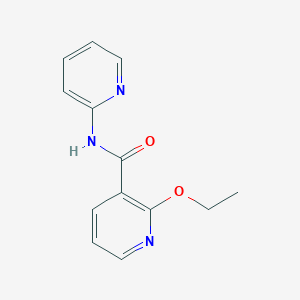
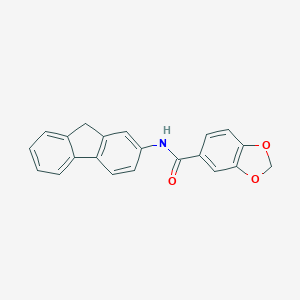
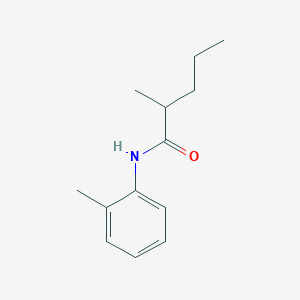
![Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270483.png)
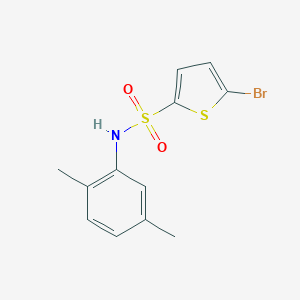
![Ethyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270489.png)
![Ethyl 4-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270490.png)